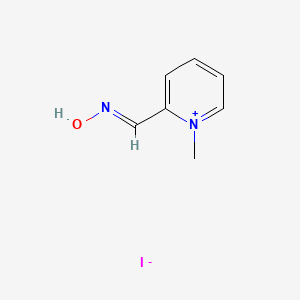

Pralidoxime Iodide

描述

属性

IUPAC Name |

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBVYCDYFJUNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6735-59-7 (Parent) | |

| Record name | Pralidoxime iodide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94-63-3, 6735-59-7 | |

| Record name | Pralidoxime iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime iodide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pralidoxime iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pralidoxime iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pralidoxime iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Acetylcholinesterase Reactivation by Pralidoxime Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by a range of symptoms affecting both the central and peripheral nervous systems. Pralidoxime iodide (2-PAM) is a crucial antidote used to counteract the effects of OP poisoning by reactivating the inhibited AChE. This technical guide provides a comprehensive overview of the mechanism of AChE reactivation by this compound, including the underlying chemical kinetics, detailed experimental protocols for assessing reactivation, and visual representations of the key pathways and workflows.

Mechanism of Action: From Inhibition to Reactivation

The interaction between OPs, AChE, and pralidoxime involves a series of chemical reactions that determine the outcome of poisoning and treatment.

Acetylcholinesterase Inhibition by Organophosphates

Organophosphates act as potent inhibitors of AChE by phosphorylating a critical serine residue within the enzyme's active site. This process forms a stable covalent bond, rendering the enzyme inactive.[1] The general reaction can be summarized as:

-

E-OH + PX -> E-OP + HX

Where:

-

E-OH represents the active acetylcholinesterase with its serine hydroxyl group.

-

PX is the organophosphate, with P being the phosphorus atom and X being the leaving group.

-

E-OP is the phosphorylated, inactive enzyme.

-

HX is the displaced leaving group.

The "Aging" Phenomenon

Following phosphorylation, the OP-AChE complex can undergo a time-dependent process known as "aging." This process involves the dealkylation of the organophosphate moiety, resulting in a negatively charged and more stable conjugate that is resistant to reactivation by oximes.[1] The rate of aging varies depending on the specific organophosphate. For instance, the nerve agent soman induces very rapid aging, making timely administration of reactivators critical.[2]

Pralidoxime-Mediated Reactivation

Pralidoxime belongs to a class of compounds called oximes, which are characterized by the presence of a =N-OH group. The reactivation of AChE by pralidoxime is a nucleophilic substitution reaction. The oxime group of pralidoxime, in its deprotonated oximate form, acts as a potent nucleophile that attacks the phosphorus atom of the organophosphate bound to the AChE active site. This attack displaces the organophosphate from the serine residue, thereby regenerating the active enzyme. The resulting phosphonylated oxime is then released from the enzyme.[3]

The key steps in the reactivation process are:

-

Binding: Pralidoxime binds to the anionic site of the inhibited AChE.

-

Nucleophilic Attack: The oximate anion of pralidoxime performs a nucleophilic attack on the phosphorus atom of the organophosphate.

-

Enzyme Regeneration: The organophosphate is cleaved from the serine residue, and the active enzyme is restored.

-

Release: The phosphonylated pralidoxime is released from the active site.

Quantitative Data on Pralidoxime Reactivation

The efficacy of pralidoxime as a reactivator is dependent on the specific organophosphate inhibitor. The following tables summarize key kinetic parameters for the interaction of various organophosphates with AChE and the subsequent reactivation by pralidoxime.

Table 1: Inhibition and Reactivation Kinetic Constants for Pralidoxime against Various Organophosphates

| Organophosphate | Enzyme Source | k₂ (M⁻¹min⁻¹) | Kd (µM) | kr (min⁻¹) |

| Sarin (GB) | Rat Brain | - | 24 | 1469 |

| Soman (GD) | Rat Brain | - | - | - |

| Tabun (GA) | Rat Brain | - | - | - |

| VX | Rat Brain | - | 7 | 6800 |

| Paraoxon | Rat Brain | - | - | - |

| Chlorpyrifos | Rat Brain | - | - | - |

Table 2: Reactivation Efficacy of Pralidoxime against Organophosphate-Inhibited Acetylcholinesterase

| Organophosphate | Pralidoxime Concentration (M) | Reactivation (%) |

| Paraoxon | 10⁻³ | > 25 |

| Chlorpyrifos | 10⁻³ | > 25 |

| Russian VX | 10⁻³ | > 25 |

| VX | 10⁻³ | > 25 |

| Sarin | 10⁻³ | > 25 |

| Soman | 10⁻³ | < 5 |

| Tabun | 10⁻³ | < 5 |

Data adapted from in vitro studies using rat brain homogenate.[4]

Experimental Protocols

Accurate assessment of AChE activity and its reactivation is crucial in research and drug development. The following are detailed protocols for two common methods.

Ellman's Assay for Acetylcholinesterase Activity

This spectrophotometric method is widely used for its simplicity and reliability.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE solution (e.g., from bovine erythrocytes)

-

This compound solution

-

Organophosphate inhibitor solution

-

96-well microplate

-

Microplate reader

Procedure for Reactivation Assay:

-

Enzyme Inhibition:

-

In a microplate well, add 50 µL of AChE solution and 50 µL of the organophosphate inhibitor solution at the desired concentration.

-

Incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme inhibition.

-

-

Reactivation:

-

Add 50 µL of this compound solution at various concentrations to the inhibited enzyme mixture.

-

Incubate for a defined time (e.g., 10-30 minutes) to allow for reactivation.

-

-

Activity Measurement:

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Determine the percentage of reactivation by comparing the activity of the reactivated enzyme to that of the uninhibited and inhibited controls.

-

Potentiostatic Method for Acetylcholinesterase Activity

This electrochemical method offers high sensitivity and real-time monitoring of AChE activity.

Principle: The hydrolysis of acetylcholine by AChE produces choline. An electrochemical sensor, such as an acetylcholine-selective electrode, can be used to measure the change in acetylcholine concentration over time.

Materials:

-

Potentiostat with a three-electrode system (working, reference, and counter electrodes)

-

Acetylcholine-selective electrode (working electrode)

-

Ag/AgCl reference electrode

-

Platinum wire counter electrode

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetylcholine chloride solution

-

AChE solution

-

This compound solution

-

Organophosphate inhibitor solution

Procedure for Reactivation Assay:

-

Electrode Calibration:

-

Calibrate the acetylcholine-selective electrode using standard solutions of acetylcholine to establish a linear response range.

-

-

Enzyme Inhibition:

-

Prepare a solution of AChE in phosphate buffer and add the organophosphate inhibitor.

-

Allow the inhibition reaction to proceed for a set time.

-

-

Reactivation:

-

Introduce this compound to the inhibited enzyme solution and incubate.

-

-

Activity Measurement:

-

Place the three-electrode system into the reaction cell containing the reactivated enzyme solution in the buffer.

-

Add a known concentration of acetylcholine to initiate the hydrolysis reaction.

-

Monitor the potential change over time using the potentiostat. The rate of potential change is proportional to the AChE activity.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the slope of the potential versus time curve.

-

The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to control samples.

-

Visualizing the Core Mechanisms and Workflows

Graphical representations are essential for understanding the complex interactions in AChE inhibition and reactivation.

Signaling Pathway of Organophosphate Poisoning and Pralidoxime Treatment

Caption: Signaling pathway of organophosphate poisoning and treatment intervention points.

Chemical Mechanism of AChE Reactivation by Pralidoxime

Caption: Chemical mechanism of acetylcholinesterase reactivation by pralidoxime.

Experimental Workflow for In Vitro AChE Reactivation Assay

Caption: General experimental workflow for an in vitro AChE reactivation assay.

Conclusion

This compound remains a cornerstone in the treatment of organophosphate poisoning. Its efficacy is rooted in its ability to act as a potent nucleophile, displacing the organophosphate from the active site of acetylcholinesterase and restoring its vital function. The success of reactivation is, however, a race against the "aging" process, highlighting the need for prompt administration. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and improve upon existing antidotes for organophosphate poisoning. The visualized pathways and workflows further serve to clarify the complex mechanisms and experimental procedures involved in this critical area of toxicology and pharmacology.

References

Pralidoxime Iodide: A Comprehensive Technical Guide on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralidoxime iodide, a quaternary ammonium oxime, serves as a critical antidote in the treatment of organophosphate poisoning. Its primary function is the reactivation of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system, which is inhibited by organophosphate compounds. This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering valuable data and experimental insights for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₉IN₂O | [1] |

| Molecular Weight | 264.06 g/mol | [1] |

| Appearance | Yellow to light red crystalline powder | [1][2] |

| Melting Point | 220-225 °C (with decomposition) | [2] |

| Solubility | Soluble in water and DMSO. | |

| pKa | 7.63 (Strongest Acidic) |

Stability Profile

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. It is known to be sensitive to alkaline conditions and light.

pH and Hydrolytic Stability

This compound is most stable in acidic solutions and degrades in alkaline environments. The degradation rate increases with increasing pH. In concentrated aqueous solutions, it can undergo hydrolysis.

Photostability

Exposure to light can lead to the degradation of this compound. Therefore, it should be protected from light during storage.

Thermal Stability

This compound decomposes at its melting point. Lyophilized (freeze-dried) pralidoxime appears to be chemically stable for extended periods when stored properly. However, in solution, its stability can be compromised over time, especially at elevated temperatures.

Degradation Products

Forced degradation studies have identified several degradation products of pralidoxime, including N-methyl pyridinium carboxaldehyde. In acidic solutions, degradation can yield 2-cyano-, 2-carboxamido-, and 2-carboxy-1-methyl-pyridinium chlorides, among other products.

Mechanism of Action: Acetylcholinesterase Reactivation

The therapeutic effect of this compound stems from its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates. The process is a nucleophilic attack by the oxime group on the phosphorus atom of the organophosphate-AChE complex.

Experimental Protocols

Synthesis of this compound

This compound is synthesized in a two-step process:

-

Oxime Formation: Pyridine-2-carboxaldehyde is reacted with hydroxylamine to form pyridine-2-aldoxime.

-

Alkylation: The resulting pyridine-2-aldoxime is then alkylated with methyl iodide to produce this compound.

Determination of Melting Point

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

Procedure:

-

A small, powdered sample of this compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination

Materials: this compound, various solvents (e.g., water, DMSO, ethanol), test tubes, vortex mixer.

Procedure:

-

A small, known amount of this compound (e.g., 1-2 mg) is placed in a test tube.

-

A specific volume of the solvent (e.g., 5 mL) is added to the test tube.

-

The mixture is vigorously shaken using a vortex mixer.

-

The solubility is observed and categorized (e.g., freely soluble, soluble, slightly soluble, insoluble) at room temperature.

Stability-Indicating HPLC Method for this compound

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: A stock solution of this compound of known concentration is prepared in a suitable diluent. Working standards are prepared by diluting the stock solution.

-

Sample Preparation: The sample containing this compound is dissolved in the diluent to a known concentration.

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded.

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the peak area of the standard to determine its concentration. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

-

Acid and Base Hydrolysis: this compound solutions are treated with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: The solid drug or its solution is subjected to high temperatures.

-

Photodegradation: The drug is exposed to UV and visible light.

-

Samples are withdrawn at various time points and analyzed using the validated stability-indicating HPLC method to identify and quantify the degradation products.

In Vitro Acetylcholinesterase Reactivation Assay

Objective: To determine the efficacy of this compound in reactivating organophosphate-inhibited acetylcholinesterase.

Materials: Acetylcholinesterase (from a suitable source, e.g., human erythrocytes), an organophosphate inhibitor (e.g., paraoxon), this compound, and a chromogenic substrate (e.g., acetylthiocholine and DTNB for Ellman's assay).

Procedure:

-

Inhibition: Acetylcholinesterase is incubated with the organophosphate inhibitor to achieve a high level of inhibition (e.g., >95%).

-

Reactivation: The inhibited enzyme is then incubated with various concentrations of this compound for a specific period (e.g., 10-30 minutes).

-

Activity Measurement: The remaining acetylcholinesterase activity is measured by adding the substrate and monitoring the color change spectrophotometrically.

-

Calculation: The percentage of reactivation is calculated by comparing the activity of the pralidoxime-treated enzyme to that of the uninhibited and inhibited controls.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and stability of this compound. The data and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals involved in the development and analysis of this life-saving antidote. A thorough understanding of its characteristics is paramount to ensuring its quality, efficacy, and safety in clinical applications.

References

Topic: Pralidoxime Iodide for Organophosphate-Induced Neurotoxicity Studies

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Organophosphate (OP) compounds, prevalent in pesticides and chemical warfare agents, pose a significant public health threat due to their profound neurotoxicity.[1][2] The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][3][4] This inhibition leads to an accumulation of ACh at neuronal synapses and neuromuscular junctions, resulting in a cholinergic crisis characterized by symptoms ranging from muscle weakness and paralysis to seizures and respiratory failure. Pralidoxime Iodide (commonly known as 2-PAM Iodide) is a cornerstone antidote that functions by reactivating the OP-inhibited AChE. This guide provides a comprehensive technical overview of the mechanisms, experimental models, and key protocols for studying the efficacy of this compound in mitigating organophosphate-induced neurotoxicity.

Mechanism of Action: Organophosphate Inhibition and Pralidoxime Reactivation

The neurotoxic effects of OPs are initiated by the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme, rendering it inactive. This leads to a buildup of ACh, causing hyperstimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems.

Pralidoxime acts as a nucleophilic agent. Its oxime group attacks the phosphorus atom of the organophosphate, breaking the covalent bond between the OP and the AChE enzyme. This regenerates the functional enzyme, allowing it to resume the hydrolysis of excess acetylcholine and restore normal synaptic function.

The efficacy of pralidoxime is critically time-dependent. The phosphorylated AChE can undergo a process called "aging," where the OP-enzyme bond strengthens and becomes resistant to reactivation by oximes. Therefore, prompt administration of pralidoxime is crucial for successful treatment.

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by Pralidoxime.

Downstream from the initial cholinergic crisis, OP-induced neurotoxicity can trigger a cascade of damaging events, including excitotoxicity, oxidative stress, and neuroinflammation, which contribute to long-term brain damage.

Caption: Downstream signaling cascade in organophosphate-induced neurotoxicity.

Experimental Protocols for Neurotoxicity Studies

Evaluating the efficacy of this compound requires robust in-vitro and in-vivo experimental models that can replicate the pathophysiology of OP poisoning.

In-Vitro Models

In-vitro systems provide a controlled environment to dissect the molecular mechanisms of OP toxicity and Pralidoxime's protective effects.

3.1.1 Key Experimental Protocol: Cell Viability and AChE Reactivation Assay

This protocol uses a neuron-like cell line to assess OP-induced cytotoxicity and the ability of Pralidoxime to reactivate inhibited AChE.

-

Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells.

-

Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Organophosphate compound (e.g., paraoxon, the active metabolite of parathion).

-

This compound solution.

-

MTT or LDH assay kit for cell viability.

-

Ellman's Reagent (DTNB) for AChE activity measurement.

-

Acetylthiocholine iodide (ATCI) substrate.

-

-

Methodology:

-

Cell Culture: Plate cells in 96-well plates and allow them to adhere for 24 hours.

-

OP Exposure: Treat cells with varying concentrations of the OP (e.g., paraoxon) for a defined period (e.g., 1-4 hours) to establish an IC50 value for AChE inhibition.

-

Pralidoxime Treatment: Following OP exposure, wash the cells and add fresh media containing this compound at various concentrations. Incubate for a set time (e.g., 1-24 hours).

-

Cell Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.

-

AChE Activity Measurement:

-

Lyse the cells to release intracellular contents.

-

Add the cell lysate to a microplate well containing Ellman's Reagent.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

-

Data Analysis: Calculate the percentage of AChE reactivation relative to untreated controls and correlate it with cell viability data.

-

In-Vivo Models

Animal models are essential for studying the systemic effects of OP poisoning and the therapeutic window of this compound.

3.2.1 Key Experimental Protocol: Murine Model of Acute OP Poisoning

This protocol outlines a typical efficacy study in mice.

-

Animal Model: Male Balb/c mice or Wistar rats.

-

Materials:

-

Organophosphate (e.g., paraoxon or dichlorvos).

-

This compound.

-

Atropine Sulfate (often used as an adjunct therapy).

-

Saline (vehicle control).

-

-

Methodology:

-

Acclimatization: Acclimate animals for at least one week before the experiment.

-

Grouping: Randomly assign animals to control and treatment groups (e.g., Vehicle Control, OP only, OP + Atropine, OP + Atropine + Pralidoxime).

-

OP Administration: Administer a sublethal or lethal dose of the OP (e.g., paraoxon 8 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Antidote Administration: At a specified time post-exposure (e.g., 5-30 minutes), administer the antidotes. For example, Atropine (4 mg/kg, IP) followed by this compound (50-150 mg/kg, IM or IP).

-

Monitoring: Observe animals for clinical signs of toxicity (e.g., tremors, salivation, seizures, respiratory distress) and record survival rates at various time points (e.g., 4, 24, 48 hours).

-

Biochemical Analysis: At the end of the experiment, collect blood and brain tissue.

-

Measure RBC and brain AChE activity to determine the extent of inhibition and reactivation.

-

Analyze biomarkers of oxidative stress (e.g., malondialdehyde) and inflammation in brain homogenates.

-

-

Data Analysis: Compare survival curves, clinical scores, and biochemical markers between groups using appropriate statistical tests (e.g., Log-rank test for survival, ANOVA for biochemical data).

-

Caption: General experimental workflow for an in-vivo Pralidoxime efficacy study.

Quantitative Data Presentation

The efficacy of this compound is often debated and depends heavily on the specific OP, the dose, and the timing of administration. Summarizing quantitative data is essential for comparing outcomes across different studies.

Table 1: In-Vivo Efficacy of Pralidoxime Regimens in Human OP Poisoning Data synthesized from Pawar et al., The Lancet (2006), as referenced in search results.

| Parameter | High-Dose Pralidoxime Regimen¹ | Low-Dose Pralidoxime Regimen² |

| Mortality Rate | 1% (1/100) | 8% (8/100) |

| Need for Intubation | Lower | Higher |

| Atropine Required (Day 1) | Lower | Higher |

| Incidence of Pneumonia | Lower | Higher |

¹ 2g loading dose, then 1 g/h continuous infusion for 48h. ² 2g loading dose, then 1g bolus every 4h.

Table 2: AChE and Butyrylcholinesterase (BuChE) Reactivation Data Data concepts from Eddleston et al., PLOS Medicine (2009) and other kinetic studies.

| Organophosphate Type | Pralidoxime Dose | Target Enzyme | Reactivation Level | Notes |

| Diethyl OPs (e.g., Chlorpyrifos) | 2g loading + 0.5g/h infusion | Red Cell AChE | Substantial | Reactivation is significant and sustained with adequate dosing. |

| Dimethyl OPs (e.g., Dimethoate) | 2g loading + 0.5g/h infusion | Red Cell AChE | Moderate | Reactivation is less pronounced compared to diethyl OPs. |

| Diethyl OPs (e.g., Chlorpyrifos) | 2g bolus | BuChE | Variable, Not Sustained | BuChE reactivation is less reliable as a therapeutic marker. |

| Dimethyl OPs (e.g., Fenthion) | 2g bolus | BuChE | No Reactivation |

Table 3: Biochemical Markers in OP Poisoning Studies Commonly measured endpoints in preclinical and clinical research.

| Marker | System | Significance in OP Poisoning | Effect of Pralidoxime Treatment |

| RBC AChE Activity | Blood | Direct indicator of systemic OP exposure and inhibition. A 20-30% depression is significant. | Increases activity by reactivating the enzyme. |

| Brain AChE Activity | CNS | Indicates penetration of OP into the brain and central neurotoxicity. | Limited effect due to poor blood-brain barrier penetration of standard pralidoxime. |

| Butyrylcholinesterase (BuChE) | Plasma | More sensitive to some OPs but less critical for synaptic function. | Variable reactivation; not always a reliable indicator of clinical improvement. |

| Malondialdehyde (MDA) | Brain/Plasma | Marker of lipid peroxidation and oxidative stress. | May decrease levels by mitigating downstream neurotoxic effects. |

| Glutathione (GSH) | Brain/Plasma | Key antioxidant; levels decrease during oxidative stress. | May help restore normal GSH levels. |

Conclusion and Future Directions

This compound remains a critical tool in the management of organophosphate poisoning. Its efficacy is maximized when administered promptly and at appropriate, sustained doses. This guide provides foundational protocols and data frameworks for researchers studying its role in mitigating OP-induced neurotoxicity.

Future research should focus on:

-

Developing Novel Oximes: Creating reactivators with improved blood-brain barrier penetration to target central nervous system toxicity more effectively.

-

Optimizing Dosing Regimens: Further clinical trials are needed to refine dosing strategies for different types of organophosphates.

-

Exploring Adjunctive Therapies: Investigating combination therapies that target downstream effects like oxidative stress and neuroinflammation to provide more comprehensive neuroprotection.

References

In Vitro Efficacy of Pralidoxime Iodide Against Nerve Agents: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus (OP) nerve agents represent a significant threat due to their rapid and potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of acetylcholine leads to a cholinergic crisis and can be fatal. Pralidoxime (2-PAM), as Pralidoxime Iodide or Chloride, is a cornerstone of post-exposure therapy, designed to reactivate the inhibited enzyme. This technical guide provides an in-depth review of the in vitro efficacy of this compound against various nerve agents. It consolidates quantitative reactivation data from numerous studies, details common experimental protocols for assessing efficacy, and illustrates the underlying mechanisms and workflows through structured diagrams. The data presented underscores the variable efficacy of pralidoxime, highlighting its relative strength against agents like Sarin and VX and its noted limitations against Tabun, Soman, and Cyclosarin, thereby informing future research and development in nerve agent countermeasures.

Core Mechanism of Action: AChE Inhibition and Oxime Reactivation

The acute toxicity of organophosphorus nerve agents stems from their ability to irreversibly inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue within the enzyme's active site[1][2]. This inactivation prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation at cholinergic synapses and subsequent overstimulation of muscarinic and nicotinic receptors, which manifests as a life-threatening cholinergic crisis[3][4].

Pralidoxime's primary therapeutic action is the reactivation of this phosphorylated AChE[3]. The oxime moiety of pralidoxime acts as a potent nucleophile, attacking the phosphorus atom of the nerve agent bound to the AChE active site. This process forms a phosphorylated oxime and regenerates the free, functional enzyme, allowing for the normal hydrolysis of acetylcholine to resume. The efficacy of this reactivation is time-dependent, as the phosphorylated enzyme can undergo a process called "aging," where a chemical change occurs that renders the complex resistant to reactivation by oximes.

Quantitative In Vitro Efficacy of Pralidoxime

The in vitro reactivation potential of pralidoxime varies significantly depending on the specific nerve agent, the source of the acetylcholinesterase (due to species differences), and the experimental conditions. While effective against certain agents, it is considered largely ineffective against others, such as soman and cyclosarin. Data from multiple studies are summarized below to provide a comparative overview.

Table 1: Pralidoxime Reactivation Efficacy against Sarin (GB) and VX-Inhibited AChE

| Nerve Agent | Enzyme Source | Pralidoxime Concentration (M) | Reactivation (%) | Notes | Reference(s) |

| Sarin | Rat Brain Homogenate | 10⁻³ | > 40% | Reactivation was observed at this high, non-therapeutic concentration. | |

| Sarin | Rat Brain Homogenate | 10⁻⁵ | < 5% | Insufficient reactivation at a therapeutically relevant concentration. | |

| Sarin | Human Brain AChE | 10⁻⁴ | ~20-30% | HI-6 and K033 showed markedly higher efficacy in the same study. | |

| VX | Rat Brain Homogenate | 10⁻³ | > 60% | Pralidoxime showed good efficacy at this high concentration. | |

| VX | Rat Brain Homogenate | 10⁻⁵ | < 10% | Poor reactivation at a therapeutically relevant concentration. | |

| VX | Human AChE | 100 µM | ~20.6% | In a comparative study, HI-6 was the most effective oxime (~34.5%). |

Table 2: Pralidoxime Reactivation Efficacy against Tabun (GA), Soman (GD), and Other Agents

| Nerve Agent | Enzyme Source | Pralidoxime Concentration (M) | Reactivation (%) | Notes | Reference(s) |

| Tabun | Rat Brain AChE | 10⁻³ | < 5% | Pralidoxime is known to be a poor reactivator for Tabun. | |

| Tabun | Human AChE | 10⁻⁵ | < 10% | Reactivation does not reach 10% regardless of the oxime used. | |

| Soman | Rat Brain AChE | 10⁻³ | ~0% | Ineffective due to rapid "aging" of the Soman-AChE complex. | |

| Cyclosarin | Rat Brain AChE | 10⁻³ | ~0% | Pralidoxime showed no efficacy against cyclosarin. | |

| Russian VX | Rat Brain Homogenate | 10⁻³ | > 50% | Effective at high concentrations. | |

| A-234 | Human Recombinant AChE | 100 µM | ~1.2% | Very weak reactivation ability observed. |

Standard Experimental Protocols

The evaluation of oxime efficacy is predominantly conducted in vitro using variations of the Ellman spectrophotometric assay. This method allows for the quantification of AChE activity by measuring the production of a colored compound.

Ellman's Assay for AChE Reactivation

The standard procedure involves three key stages: inhibition, reactivation, and activity measurement.

-

Enzyme Preparation: A solution of acetylcholinesterase is prepared. The source can vary and is a critical experimental parameter, with common sources being human erythrocytes, rat brain homogenates, or recombinant human AChE.

-

Inhibition: The AChE solution is incubated with a specific concentration of the nerve agent for a set period (e.g., 30 minutes) to achieve a high degree of inhibition (typically >95%).

-

Reactivation: this compound is added to the inhibited enzyme solution and incubated for a defined time (e.g., 10-30 minutes) to allow for reactivation to occur. A control sample with no oxime is run in parallel to measure spontaneous reactivation.

-

Activity Measurement:

-

The substrate, acetylthiocholine (ATCI), is added to the mixture.

-

If AChE is active, it hydrolyzes ATCI into thiocholine and acetate.

-

Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), is also present in the reaction buffer. DTNB reacts with the generated thiocholine to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB).

-

The rate of color change is measured spectrophotometrically at a wavelength of 412 nm. This rate is directly proportional to the activity of the AChE.

-

-

Calculation: The percentage of reactivation is calculated by comparing the enzyme activity in the oxime-treated sample to the activity of both the uninhibited and the inhibited (no oxime) control samples.

Advanced In Vitro Models

To better simulate physiological conditions, more complex models have been developed. The Transwell system, for example, is used to create an in vitro model of the blood-brain barrier (BBB). In this setup, brain microvascular endothelial cells are cultured on a semi-permeable membrane. The antidote is added to the top chamber (simulating blood) and the inhibited AChE is in the bottom chamber (simulating the brain), allowing researchers to assess both the BBB permeability and the reactivation efficacy of a given compound.

Discussion of Efficacy and Limitations

The compiled in vitro data reveal a clear pattern: Pralidoxime is not a universal antidote. Its efficacy is highly dependent on the chemical structure of the organophosphate bound to the AChE.

-

Efficacy against G- and V-series Agents: Pralidoxime generally shows moderate to good in vitro reactivation for AChE inhibited by sarin (GB) and VX, especially at higher, though often non-clinically achievable, concentrations. However, even for these agents, newer oximes like HI-6 often demonstrate superior reactivation kinetics in comparative in vitro studies.

-

Ineffectiveness against Tabun and Soman: The drug is largely ineffective against tabun (GA). This is attributed to the chemical structure of the tabun-AChE adduct, which is sterically hindered and less susceptible to nucleophilic attack by pralidoxime. Its failure against soman (GD) is primarily due to the rapid "aging" of the soman-AChE complex, a dealkylation process that occurs within minutes and makes the bond permanent and irreversible by oximes.

-

Species-Specific Differences: A significant challenge in extrapolating in vitro data to human scenarios is the marked difference in reactivation kinetics between AChE from different species. Results from animal models, such as rats, may not always be predictive of the response in humans. Therefore, studies using human-derived AChE are of greater clinical relevance.

Conclusion

In vitro analysis confirms that this compound is a valuable reactivator of acetylcholinesterase inhibited by specific nerve agents, most notably sarin and VX. However, its efficacy is not uniform across all organophosphorus compounds. It exhibits poor to negligible activity against tabun, soman, and cyclosarin-inhibited AChE. The standard for assessing this activity, the Ellman assay, provides a robust and reproducible method for screening and comparing the potency of oximes. The quantitative data clearly indicate that while pralidoxime remains a critical tool, its significant limitations necessitate the continued development of broader-spectrum or more potent reactivators to ensure comprehensive protection against the full range of nerve agent threats.

References

Pralidoxime Iodide and the Blood-Brain Barrier: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Pralidoxime (2-Pyridine Aldoxime Methiodide, or 2-PAM) is a critical acetylcholinesterase (AChE) reactivator and a cornerstone of treatment for poisoning by organophosphate (OP) nerve agents and pesticides.[1] The primary mechanism of OP toxicity is the irreversible inhibition of AChE, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis.[2] While 2-PAM is effective at reactivating AChE in the peripheral nervous system, its utility in counteracting the central nervous system (CNS) effects of OP poisoning is severely limited by its poor penetration of the blood-brain barrier (BBB).[3][4] This guide provides a comprehensive technical overview of the research into Pralidoxime Iodide's BBB penetration, summarizing quantitative data, detailing experimental methodologies, and exploring strategies to enhance its central bioavailability.

Quantitative Analysis of Pralidoxime BBB Penetration

The penetration of Pralidoxime into the CNS is consistently reported as low. Its chemical nature as a quaternary ammonium oxime confers a permanent positive charge, which significantly hinders its ability to passively diffuse across the lipophilic BBB.[1] Various in vivo and in vitro studies have quantified this limited transport.

Table 1: In Vivo Brain Penetration Data for Pralidoxime and Analogs

| Compound | Animal Model | Dosage | Metric | Value | Reference |

| This compound (2-PAM) | Rat | 50 mg/kg, IV | Striatal Extracellular/Blood Ratio | 0.093 ± 0.053 | |

| Pralidoxime (2-PAM) | Rat | 50 µmol, IV | Brain Cmax / Plasma Cmax Ratio | 6% | |

| Pralidoxime (2-PAM) | Rat | 50 µmol, IV | Brain AUC / Plasma AUC Ratio | 8% | |

| Pralidoxime + Paraoxon | Rat | 50 µmol 2-PAM + 1 µmol POX, IV | Brain Cmax / Plasma Cmax Ratio | 8% | |

| Pralidoxime + Paraoxon | Rat | 50 µmol 2-PAM + 1 µmol POX, IV | Brain AUC / Plasma AUC Ratio | 12% | |

| 4-PAO (Analog) | Rat | 10% of LD₅₀, IV | Striatal Extracellular/Blood Ratio | 0.301 ± 0.183 (~30%) | |

| 4-PAPE (Analog) | Rat | 10% of LD₅₀, IV | Striatal Extracellular/Blood Ratio | 0.039 ± 0.018 |

Table 2: In Vitro BBB Permeability of Pralidoxime

| Cell Model | Initial Concentration | Apparent Permeability (Papp) (cm/s) | Reference |

| MDCKII | 10 µM | ~2 x 10⁻⁶ | |

| MDCKII | 100 µM | ~3 x 10⁻⁶ | |

| MDCKII-MDR1 (P-gp) | 10 µM | ~2 x 10⁻⁶ | |

| MDCKII-ABCG2 (BCRP) | 10 µM | 0.83 x 10⁻⁶ | |

| BC1-hBMECs | Not Specified | ~1 x 10⁻⁶ |

Experimental Protocols

The quantitative data presented above were derived from a range of specialized experimental models designed to assess transport across the BBB.

In Vivo Brain Microdialysis

This technique allows for the direct measurement of a substance's concentration in the brain's extracellular fluid in a living animal.

-

Objective: To determine the brain-to-blood concentration ratio of 2-PAM in real-time.

-

Animal Model: Wistar rats are commonly used.

-

Surgical Procedure: A guide cannula is stereotaxically implanted into a target brain region, such as the striatum. Following a recovery period, a microdialysis probe is inserted through the cannula.

-

Drug Administration & Sampling: 2-PAM is administered intravenously at varying doses (e.g., 10, 50, 100 mg/kg). The probe is continuously perfused with an artificial cerebrospinal fluid. The resulting dialysate, containing substances that have crossed the BBB, is collected at set intervals. Simultaneous blood samples are drawn.

-

Analysis: The concentrations of 2-PAM in the brain dialysate and blood/plasma are quantified using High-Performance Liquid Chromatography with UV detection (HPLC/UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vitro Transwell Permeability Assay

This assay uses a monolayer of cells cultured on a semi-permeable membrane to model the BBB in vitro.

-

Objective: To determine the permeability coefficient of 2-PAM and identify its potential interaction with efflux transporters.

-

Cell Models:

-

Madin-Darby Canine Kidney (MDCK) cells: A common, robust cell line for permeability screening.

-

MDCKII-MDR1 / MDCKII-ABCG2: MDCK cells genetically modified to overexpress the human P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps, respectively.

-

Human Brain Microvascular Endothelial Cells (hBMECs): Often derived from induced pluripotent stem cells (iPSCs), these provide a more physiologically relevant human model.

-

-

Procedure:

-

Cells are seeded onto a microporous membrane of a Transwell insert, which separates an apical (upper, "blood" side) and a basolateral (lower, "brain" side) chamber.

-

The formation of a tight monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER).

-

2-PAM is added to the apical chamber.

-

Samples are collected from the basolateral chamber at various time points to measure the rate of transport.

-

-

Efflux Ratio Determination: To test for active efflux, the experiment is reversed. 2-PAM is added to the basolateral chamber, and its appearance in the apical chamber is measured. The ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability is calculated. An efflux ratio significantly greater than 1-2 suggests the compound is a substrate for an efflux pump.

-

Analysis: Sample concentrations are typically determined by HPLC or LC-MS/MS.

Mechanisms of Pralidoxime Transport Across the BBB

Understanding how 2-PAM interacts with the BBB is crucial for developing strategies to improve its delivery. The BBB is not a simple passive barrier; it is a complex interface equipped with numerous transport systems.

Efflux Transporters

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent pumps that actively expel a wide range of xenobiotics from the brain, representing a major obstacle for CNS drugs. A key question has been whether 2-PAM is a substrate for these pumps. Research using MDCK cell lines engineered to overexpress P-gp and BCRP has shown that 2-PAM is not a significant substrate for either of these major efflux transporters. This indicates that its low brain penetration is due to its inherent physicochemical properties (charge, low lipophilicity) rather than active removal by P-gp or BCRP.

Influx Transporters

While passive diffusion is low, there is evidence suggesting that 2-PAM may utilize an active influx mechanism, albeit inefficiently. Studies have indicated that the neural uptake of 2-PAM is Na+-dependent, which is characteristic of some carrier-mediated transport systems. However, the specific transporter, such as a neutral or basic amino acid transport system, has not been definitively identified.

Acetylcholinesterase Reactivation Pathway

The therapeutic action of 2-PAM is to reverse the phosphorylation of AChE caused by organophosphates.

-

Inhibition: An organophosphate (OP) compound covalently binds to the serine residue in the active site of AChE, rendering it inactive.

-

Accumulation: With AChE inhibited, the neurotransmitter acetylcholine (ACh) accumulates in the synapse, leading to overstimulation of cholinergic receptors and toxic effects.

-

Reactivation: The oxime group of 2-PAM acts as a nucleophile, attacking the phosphorus atom of the OP. This cleaves the OP from the AChE active site.

-

Restoration: The enzyme is regenerated, and a phosphorylated oxime is released. The restored AChE can now hydrolyze the excess acetylcholine, terminating the cholinergic crisis.

-

Aging: A competing reaction, "aging," involves the dealkylation of the bound OP, which strengthens its bond to AChE, making it resistant to reactivation by oximes. This underscores the need for rapid 2-PAM administration.

Strategies to Enhance Pralidoxime BBB Penetration

Given the clear limitations of 2-PAM, significant research has focused on developing strategies to increase its concentration in the CNS.

Chemical Modification and Analogs

-

Pro-drugs: Creating more lipophilic pro-drugs, such as dihydropyridine derivatives of 2-PAM, which can cross the BBB and are then converted to the active 2-PAM form within the brain.

-

Novel Analogs: Synthesizing 2-PAM analogs with increased lipophilicity. For example, the analog 4-PAO demonstrated a brain/blood concentration ratio of approximately 30%, a significant improvement over 2-PAM, although this was accompanied by increased toxicity. Other approaches include adding electron-donating groups or creating sugar-oxime conjugates to hijack glucose transporters.

Nanoparticle-Based Delivery Systems

Encapsulating 2-PAM in nanocarriers is a promising strategy to shuttle it across the BBB.

-

Solid Lipid Nanoparticles (SLNs): Loading 2-PAM into SLNs can improve its pharmacokinetic profile. Surface modification of these nanoparticles with polyethylene glycol (PEGylation) has been shown to prolong circulation time and significantly increase the reactivation of brain AChE in rats to over 35%.

-

Receptor-Targeted Nanocomplexes: A novel approach involves encapsulating 2-PAM in a nanocomplex designed to target the transferrin receptor (TfR). Since the brain actively transports iron via TfR-mediated transcytosis, this system hijacks a natural import mechanism to deliver its payload. Studies in mice showed this formulation was significantly more effective at reducing cholinergic symptoms and reactivating brain AChE than free 2-PAM.

-

Cell Membrane-Coated Nanoparticles (CMCNPs): Using membranes from cells like glioblastoma or macrophages to coat 2-PAM-loaded nanoparticles is a strategy to evade immune clearance and leverage the natural cell surface proteins to enhance BBB interaction and penetration.

Conclusion and Future Directions

The evidence is unequivocal: this compound's penetration of the blood-brain barrier is poor, with brain concentrations reaching only about 6-10% of those in the plasma. This is primarily due to its hydrophilic, permanently charged structure, not its interaction with major efflux pumps like P-gp or BCRP. While there may be a minor, unidentified active influx mechanism, it is insufficient for therapeutic efficacy in the CNS.

Future research and development must focus on novel delivery strategies. The most promising avenues include the development of brain-penetrating pro-drugs and, particularly, the use of advanced nanocarrier systems. Nanoparticles that are surface-modified for longevity (PEGylation) or targeted to endogenous BBB transporters (e.g., transferrin receptor) have demonstrated a superior ability to deliver a therapeutic payload to the brain and achieve meaningful reactivation of central acetylcholinesterase. Continued innovation in these areas is essential to developing a truly comprehensive antidote for organophosphate poisoning that effectively addresses both peripheral and central toxicities.

References

- 1. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Pralidoxime Nanocomplex Formulation Targeting Transferrin Receptors for Reactivation of Brain Acetylcholinesterase After Exposure of Mice to an Anticholinesterase Organophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pralidoxime - Wikipedia [en.wikipedia.org]

- 4. Novel oximes as blood-brain barrier penetrating cholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Pralidoxime Iodide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of pralidoxime iodide across various animal models. Pralidoxime is a critical acetylcholinesterase (AChE) reactivator used as an antidote to organophosphate poisoning. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different species is paramount for the development of more effective and safer therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and relevant biological pathways.

Introduction

This compound, a quaternary ammonium oxime, reverses the inhibition of AChE by organophosphorus compounds, restoring normal nerve function.[1] The effectiveness of pralidoxime is highly dependent on maintaining a therapeutic plasma concentration, generally considered to be at least 4 mg/L.[2] Animal models are indispensable for studying the pharmacokinetic properties that determine the achievement and maintenance of this therapeutic threshold. This guide synthesizes available data from studies in rats, mice, dogs, and buffalo calves to provide a comparative analysis of pralidoxime's pharmacokinetic profile.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound varies significantly across different animal species and with different routes of administration. The following tables summarize key pharmacokinetic parameters to facilitate cross-species comparison.

Table 1: Pharmacokinetic Parameters of Pralidoxime Following Intravenous (IV) Administration in Animal Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) | Bioavailability (%) | Reference(s) |

| Rat | 10 | - | - | - | 0.33 ± 0.03 | 1.1 ± 0.1 | 2.3 ± 0.2 | - | [3] |

| Rat | 25 | - | - | - | 0.35 ± 0.04 | 1.0 ± 0.1 | 2.0 ± 0.2 | - | [3] |

| Rat | 50 | - | - | - | 0.40 ± 0.05 | 0.9 ± 0.1 | 1.6 ± 0.1 | - | [3] |

| Dog | 25 | - | - | - | - | - | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Vd: Volume of distribution; CL: Clearance. Note: Specific quantitative data for Cmax, Tmax, and AUC for IV administration in dogs were not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Pralidoxime Following Intramuscular (IM) Administration in Animal Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) | Bioavailability (%) | Reference(s) |

| Rat | 10 | 9.8 ± 1.2 | 0.17 | - | 0.55 ± 0.06 | - | - | 89 ± 5 | |

| Rat | 25 | 24.5 ± 2.5 | 0.17 | - | 0.62 ± 0.07 | - | - | 98 ± 3 | |

| Rat | 50 | 48.9 ± 5.1 | 0.17 | - | 0.70 ± 0.08 | - | - | 99 ± 2 | |

| Mouse | 150 | - | - | - | - | - | - | - | |

| Dog | 25 | - | - | - | - | - | - | - | |

| Buffalo Calf | 15 | - | - | - | 3.14 | 0.83 | 0.185 | - | |

| Buffalo Calf | 30 | - | - | - | 3.19 | 1.01 | 0.252 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Vd: Volume of distribution; CL: Clearance. Note: Specific quantitative data for Cmax, Tmax, and AUC for IM administration in mice and dogs were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines typical experimental protocols for key procedures in the study of this compound pharmacokinetics in animal models.

Animal Models and Husbandry

-

Species: Sprague-Dawley rats, ICR mice, Beagle dogs.

-

Housing: Animals are housed in temperature and humidity-controlled facilities with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

-

Acclimation: A minimum of a one-week acclimation period is recommended before the commencement of any experimental procedures.

Drug Administration

-

Intravenous (IV) Administration (Rat): this compound solution is administered as a bolus injection via the lateral tail vein.

-

Intramuscular (IM) Administration (Rat, Mouse): this compound solution is injected into the quadriceps muscle of the hind limb.

-

Subcutaneous (SQ) Administration (Mouse): this compound solution is injected into the loose skin on the back of the neck.

-

Oral (PO) Administration (Rat): this compound solution is administered via oral gavage.

Blood Sampling

-

Rat: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. Samples are collected into heparinized tubes.

-

Mouse: Due to smaller blood volume, sparse sampling or terminal collection via cardiac puncture is often employed. For serial sampling, the saphenous vein can be used.

-

Dog: Blood samples are typically collected from the cephalic or jugular vein at specified time intervals.

Sample Preparation

-

Plasma Separation: Whole blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Protein Precipitation: To 100 µL of plasma, 300 µL of acetonitrile is added to precipitate plasma proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged at 10,000 x g for 10 minutes.

-

Supernatant Collection: The clear supernatant is transferred to a clean tube for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column is commonly employed.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) with an ion-pairing agent like tetraethylammonium chloride. A recent method utilizes a chaotropic salt such as sodium hexafluorophosphate (NaPF6) in the mobile phase to improve retention and separation of the highly polar pralidoxime.

-

Detection: UV detection is typically set at 270 nm or 293 nm.

-

Quantification: The concentration of pralidoxime in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the study of pralidoxime pharmacokinetics.

Discussion

The compiled data reveal several key aspects of pralidoxime's pharmacokinetics in animal models.

-

Absorption: Intramuscular administration generally results in rapid absorption, with Tmax occurring within an hour in rats. The bioavailability following IM injection is high, approaching 100% in rats at higher doses. Oral absorption, in contrast, is slower.

-

Distribution: Pralidoxime distributes into the body's fluid compartments but does not significantly bind to plasma proteins. As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited.

-

Metabolism: Pralidoxime undergoes minimal metabolism in the body.

-

Excretion: The primary route of elimination is through the kidneys via active tubular secretion. Organic cation transporters (OCTs) in the proximal tubules play a significant role in this process. This rapid renal clearance contributes to the relatively short elimination half-life of the drug.

The observed inter-species differences in pharmacokinetic parameters highlight the importance of selecting appropriate animal models for preclinical studies. For instance, the elimination half-life appears to be longer in buffalo calves compared to rats. Such variations can have significant implications for dosing regimens in different species, including humans.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics of this compound in various animal models. The presented data and protocols are intended to aid researchers and drug development professionals in designing and interpreting preclinical studies. The provided visualizations offer a clear understanding of the experimental workflow and the primary mechanism of pralidoxime's renal clearance. Further research is warranted to fill the existing data gaps, particularly concerning the detailed pharmacokinetic profiles in dogs and non-human primates, to enhance the translation of preclinical findings to clinical applications.

References

- 1. Kinetics of absorption and elimination of pralidoxime chloride in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and toxicodynamics of pralidoxime effects on paraoxon-induced respiratory toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pralidoxime Iodide's Interaction with Muscarinic and Nicotinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralidoxime Iodide is a cornerstone in the treatment of organophosphate poisoning, primarily recognized for its role in reactivating inhibited acetylcholinesterase (AChE). While this reactivation is its principal mechanism of action, the direct interaction of pralidoxime with cholinergic receptors—muscarinic and nicotinic—is a subject of significant interest in understanding its complete pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. The available evidence indicates that pralidoxime exhibits weak, non-competitive antagonism at muscarinic receptors. In contrast, its effects on the nicotinic system are predominantly indirect, stemming from the restoration of AChE activity at the neuromuscular junction. A thorough understanding of these nuances is critical for the development of novel and more effective organophosphate antidotes.

Introduction

Organophosphate (OP) compounds, found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of both muscarinic and nicotinic receptors and leading to a cholinergic crisis characterized by a range of symptoms from excessive secretions and bradycardia to muscle fasciculations, paralysis, and respiratory failure.[5]

Pralidoxime (2-pyridine aldoxime methyl iodide), an oxime, is a critical component of the standard treatment regimen for OP poisoning, which also includes the muscarinic antagonist atropine. The primary therapeutic action of pralidoxime is to reactivate phosphorylated AChE by a nucleophilic attack, thereby restoring the normal degradation of ACh. While the efficacy of pralidoxime in reactivating AChE is well-documented, its direct interactions with muscarinic and nicotinic receptors are less pronounced and often considered secondary. This guide delves into the specifics of these direct receptor interactions, providing the available quantitative data and experimental context.

Interaction with Muscarinic Receptors

Pralidoxime has been shown to possess a direct, albeit weak, antagonistic effect on muscarinic acetylcholine receptors (mAChRs). This interaction is characterized as non-competitive, meaning that pralidoxime does not compete with acetylcholine for the same binding site on the receptor.

Quantitative Data: Binding Affinity and Functional Antagonism

The following table summarizes the quantitative data on the interaction of pralidoxime with muscarinic receptors, as determined by radioligand binding assays and functional studies.

| Parameter | Value | Receptor Subtype(s) | Tissue Source | Experimental Method | Reference |

| Ki | 100 - 400 µM | M1, M2, M3 (putative) | Rat Cortex, Heart, Submandibular Glands | Radioligand Displacement Assay | |

| pKB | 3.67 ± 0.09 | M3 (predominantly) | Guinea Pig Ileum | Functional Assay (Acetylcholine-induced contraction) |

-

Ki (Inhibition Constant): Represents the concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand or substrate. A higher Ki value indicates lower binding affinity. The Ki values for pralidoxime are in the micromolar range, indicating a weak affinity for muscarinic receptors compared to high-affinity muscarinic antagonists.

-

pKB: The negative logarithm of the antagonist's dissociation constant (KB). It is a measure of the antagonist's potency. The pKB value of 3.67 further supports the characterization of pralidoxime as a weak muscarinic antagonist.

Experimental Protocols

This protocol outlines a general method for determining the binding affinity of a compound like pralidoxime for muscarinic receptors in different tissues.

Objective: To determine the Ki value of pralidoxime for muscarinic receptors by measuring its ability to displace a specific radioligand.

Materials:

-

Tissue homogenates (e.g., rat cerebral cortex for M1, heart for M2, submandibular glands for M1/M3)

-

Radioligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize the desired tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of pralidoxime.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the pralidoxime concentration. Determine the IC50 (the concentration of pralidoxime that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Radioligand binding assay workflow.

This protocol describes a classic organ bath experiment to characterize the functional antagonism of pralidoxime on smooth muscle contraction.

Objective: To determine the pKB value and the nature of antagonism of pralidoxime on acetylcholine-induced contractions of the guinea pig ileum.

Materials:

-

Guinea pig ileum segment

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C

-

Isotonic transducer and data acquisition system

-

Acetylcholine (ACh)

-

This compound

Procedure:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate.

-

Control Response: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of pralidoxime to the bath and incubate for a predetermined period.

-

Test Response: In the presence of pralidoxime, repeat the cumulative concentration-response curve for acetylcholine.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of pralidoxime. A rightward shift in the curve that is not parallel and a depression of the maximal response are indicative of non-competitive antagonism. Calculate the pKB value from the dose-ratios.

Workflow for Isolated Guinea Pig Ileum Functional Assay

Isolated tissue functional assay workflow.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq-Coupled Muscarinic Receptor Signaling Pathway

Gq-coupled muscarinic receptor signaling.

Interaction with Nicotinic Receptors

The interaction of pralidoxime with nicotinic acetylcholine receptors (nAChRs) is primarily indirect and a consequence of its main function as an AChE reactivator. In the context of OP poisoning, the accumulation of ACh at the neuromuscular junction leads to initial muscle fasciculations followed by depolarizing blockade and paralysis. By reactivating AChE, pralidoxime restores the normal breakdown of ACh, thereby alleviating the overstimulation of nAChRs and reversing muscle paralysis.

Lack of Quantitative Data on Direct Interaction

Despite extensive research into the mechanism of action of pralidoxime, there is a notable absence of quantitative data (e.g., Ki or IC50 values) from radioligand binding or functional assays that would indicate a direct and significant interaction of pralidoxime with nicotinic receptors. This suggests that any direct binding or allosteric modulation of nAChRs by pralidoxime is likely to be pharmacologically insignificant, especially when compared to its potent AChE reactivating capabilities. The clinical effects of pralidoxime on the nicotinic system are almost entirely attributed to the restoration of normal synaptic function at the neuromuscular junction.

Nicotinic Receptor Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine, the receptor undergoes a conformational change, opening an intrinsic ion channel that is permeable to cations, primarily sodium (Na+) and to a lesser extent potassium (K+) and calcium (Ca2+). The influx of Na+ leads to depolarization of the postsynaptic membrane, which, at the neuromuscular junction, triggers an action potential and subsequent muscle contraction.

Ionotropic Nicotinic Receptor Signaling

Nicotinic acetylcholine receptor signaling.

Conclusion

For researchers and professionals in drug development, these findings underscore the importance of focusing on the optimization of AChE reactivation and the development of oximes with improved blood-brain barrier penetration. While direct receptor interactions should not be entirely dismissed, the current body of evidence indicates that the therapeutic efficacy of pralidoxime is overwhelmingly dependent on its enzymatic reactivation capabilities. Future research could explore whether subtle allosteric modulation of cholinergic receptors by pralidoxime or its derivatives might contribute to its overall pharmacological profile, but this remains a speculative area.

References

- 1. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. What is the mechanism of Pralidoxime Chloride? [synapse.patsnap.com]

- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Pralidoxime Iodide: A Technical Guide for Scientists

An in-depth examination of the foundational research from the 1950s and 1960s that established Pralidoxime Iodide (2-PAM) as a cornerstone antidote for nerve agent poisoning. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the seminal in vitro and in vivo studies, including experimental protocols, quantitative efficacy data, and the underlying mechanism of action.

Introduction

The mid-20th century saw the emergence of highly toxic organophosphorus compounds, developed both as agricultural insecticides and as chemical warfare nerve agents. These agents exert their lethal effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a toxic accumulation of acetylcholine, resulting in a cholinergic crisis characterized by convulsions, respiratory distress, and ultimately, death. In response to this threat, a concerted effort was launched to develop effective antidotes. A pivotal breakthrough in this endeavor was the synthesis and characterization of this compound (2-formyl-1-methylpyridinium iodide oxime), commonly known as 2-PAM.